molecular formula C10H9N3O2 B2660175 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol CAS No. 321432-75-1

5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol

Cat. No.: B2660175
CAS No.: 321432-75-1
M. Wt: 203.201
InChI Key: MHWROIDLUXMKFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of Omeprazole involves oxidation of 5-methoxy-2-[[4-methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]benzimidazole with 3-chloroperoxybenzoic acid in ethyl acetate .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the complexes of 5-methoxy-2-[[(4-methoxy-3, 5-dimethyl-2 pyridinyl) methyl] sulfinyl] -1H-benzimidazole with Co(II), Ni(II) and Cd(II) salts were prepared and characterized by conductivity .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, is a significant reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, Omeprazole is a white crystalline powder, soluble in methanol, dichloromethane, chloroform, and water .

Mechanism of Action

The mechanism of action for similar compounds like Omeprazole involves inhibiting the enzyme H/K-ATPase (a proton pump) in a parietal cell, thus inhibiting the last phase of acid secretion .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, Omeprazole is a known inhibitor of gastric acid secretion and is prescribed for the treatment and prevention of gastrointestinal inflammatory diseases such as gastritis, gastric ulcer, and duodenal ulcers .

Future Directions

The future directions in the study of similar compounds involve further exploration of their synthesis, characterization, and potential applications. For instance, more effective and less toxic drug complexes with metallic salts are being explored .

Properties

IUPAC Name

5-methoxy-2-pyridin-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-8-6-12-9(13-10(8)14)7-4-2-3-5-11-7/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWROIDLUXMKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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